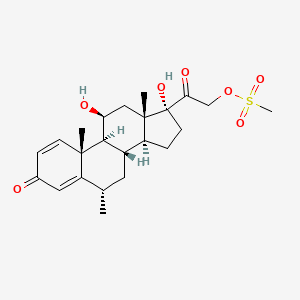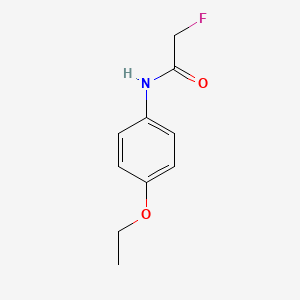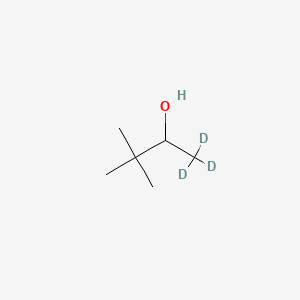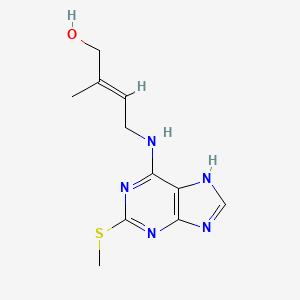
2-Methylthio-trans-zeatin (2MeStZ)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthio-trans-zeatin is a type of cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of trans-zeatin, which is one of the most active cytokinins found in plants. Cytokinins play a crucial role in various plant growth processes, including cell division, shoot and root growth, and leaf senescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-trans-zeatin typically involves the methylthiolation of trans-zeatin. This process requires specific reagents and conditions, such as iron, cysteine, and S-adenosylmethionine. The reaction occurs in two steps: initially, thiolation of trans-zeatin to form a thiolated intermediate, followed by a methyl transfer to produce 2-Methylthio-trans-zeatin .
Industrial Production Methods: Industrial production of 2-Methylthio-trans-zeatin can involve microbial fermentation processes. For instance, certain strains of Streptomyces bacteria have been reported to produce this compound naturally . The isolation and purification of 2-Methylthio-trans-zeatin from these microbial cultures involve techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylthio-trans-zeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Methylthio-trans-zeatin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of 2-Methylthio-trans-zeatin depend on the type of reaction and the reagents used. For example, oxidation of 2-Methylthio-trans-zeatin can produce oxidized derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
2-Methylthio-trans-zeatin has various scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study cytokinin metabolism and signaling pathways. In biology, it is employed to investigate plant growth and development processes. In medicine, 2-Methylthio-trans-zeatin has shown potential as an antimalarial agent and has been studied for its antiproliferative effects against cancer cell lines . In industry, it is used in biofertilizer formulations to enhance plant growth and productivity .
Wirkmechanismus
The mechanism of action of 2-Methylthio-trans-zeatin involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates signaling pathways that regulate various physiological processes, such as cell division, shoot and root growth, and leaf senescence. The molecular targets of 2-Methylthio-trans-zeatin include specific cytokinin receptors and downstream signaling proteins that mediate its effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylthio-trans-zeatin is unique among cytokinins due to its methylthio group, which enhances its stability and biological activity. Similar compounds include trans-zeatin, cis-zeatin, and 2-Methylthio-cis-zeatin. While trans-zeatin and cis-zeatin are naturally occurring cytokinins with significant biological activity, 2-Methylthio-trans-zeatin and 2-Methylthio-cis-zeatin have additional methylthio groups that confer unique properties, such as increased resistance to degradation by cytokinin oxidase/dehydrogenase enzymes .
Eigenschaften
Molekularformel |
C11H15N5OS |
|---|---|
Molekulargewicht |
265.34 g/mol |
IUPAC-Name |
(E)-2-methyl-4-[(2-methylsulfanyl-7H-purin-6-yl)amino]but-2-en-1-ol |
InChI |
InChI=1S/C11H15N5OS/c1-7(5-17)3-4-12-9-8-10(14-6-13-8)16-11(15-9)18-2/h3,6,17H,4-5H2,1-2H3,(H2,12,13,14,15,16)/b7-3+ |
InChI-Schlüssel |
OQCUYSWDVHSTFH-XVNBXDOJSA-N |
Isomerische SMILES |
C/C(=C\CNC1=NC(=NC2=C1NC=N2)SC)/CO |
Kanonische SMILES |
CC(=CCNC1=NC(=NC2=C1NC=N2)SC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
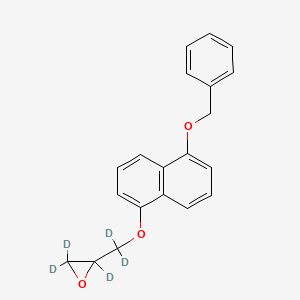
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)

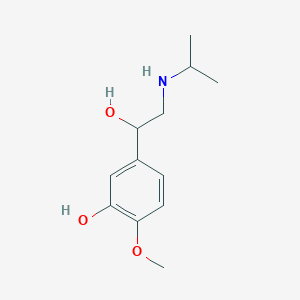
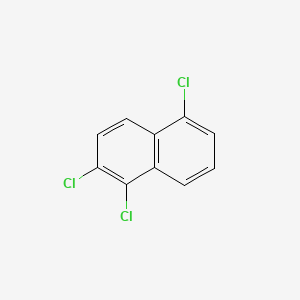


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
